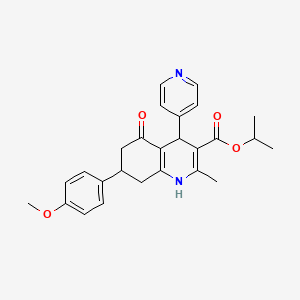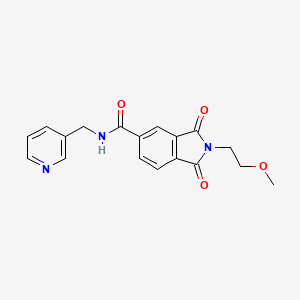![molecular formula C16H23N5O3 B4970162 N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea, commonly known as DPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTU belongs to the class of triazolyl urea compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of DPTU is not yet fully understood. However, studies suggest that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. DPTU may also interfere with the synthesis of DNA and RNA, thereby preventing the replication of cancer cells.
Biochemical and Physiological Effects:
DPTU has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and prevent the replication of viruses. DPTU has also been shown to have anti-inflammatory properties and may help to reduce pain and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPTU in lab experiments is its high potency and specificity. DPTU has been shown to have a strong inhibitory effect on cancer cells and other disease-causing agents, making it a valuable tool for researchers. However, one limitation of using DPTU is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of DPTU.
Zukünftige Richtungen
There are several future directions for research on DPTU. One area of interest is the development of DPTU-based drugs for the treatment of cancer and other diseases. Another potential application of DPTU is in the field of agriculture, where it may be used as a fungicide or pesticide. Further studies are also needed to investigate the safety and efficacy of DPTU in humans, as well as its potential for drug-drug interactions.
In conclusion, DPTU is a promising compound that has shown potential in various scientific research applications. Its diverse biological activities and high potency make it a valuable tool for researchers. However, further studies are needed to fully understand its mechanism of action, potential side effects, and optimal dosage.
Synthesemethoden
The synthesis of DPTU involves the reaction between 2,3-dimethoxyphenethylamine and propyl isocyanate, followed by the addition of 1H-1,2,4-triazole-3-amine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
DPTU has shown promising results in various scientific research applications. It has been studied for its potential use as an antifungal, antitumor, and antiviral agent. DPTU has also been investigated for its ability to inhibit the growth of cancer cells and prevent the formation of new blood vessels that supply tumors with nutrients.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dimethoxyphenyl)ethyl]-3-(1-propyl-1,2,4-triazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-4-10-21-11-18-15(20-21)19-16(22)17-9-8-12-6-5-7-13(23-2)14(12)24-3/h5-7,11H,4,8-10H2,1-3H3,(H2,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSSJKUQIJEFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=N1)NC(=O)NCCC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![N-(4-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B4970092.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)
![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)

![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)

